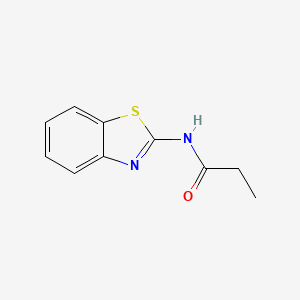![molecular formula C22H18N2OS2 B11652747 13-(4-methylphenyl)-14-methylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B11652747.png)
13-(4-methylphenyl)-14-methylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-(4-metilfenil)-14-metilsulfanil-17-tia-13,15-diazatetracyclo[87002,7011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-ona es un complejo compuesto orgánico caracterizado por su singular estructura tetracíclica.
Métodos De Preparación
La síntesis de 13-(4-metilfenil)-14-metilsulfanil-17-tia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-ona implica múltiples pasos. Una ruta sintética común comienza con la reacción del iso-tiocianato de benzoílo con 2-(2-aminofenil)-1H-bencimidazol. Esta reacción procede bajo condiciones específicas, incluyendo el uso de disolventes como THF y catalizadores como el zinc y TiCl4 . El compuesto se caracteriza entonces mediante diversas técnicas espectroscópicas, incluyendo IR, RMN y GC-MS .
Análisis De Reacciones Químicas
Este compuesto sufre varios tipos de reacciones químicas, incluyendo:
Oxidación: Se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el hidruro de litio y aluminio.
Sustitución: Se pueden producir diversas reacciones de sustitución, particularmente en los átomos de azufre y nitrógeno, utilizando reactivos como haluros de alquilo o cloruros de acilo.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción podría conducir a la formación de tioles o aminas.
Aplicaciones Científicas De Investigación
13-(4-metilfenil)-14-metilsulfanil-17-tia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-ona tiene varias aplicaciones de investigación científica:
Química Medicinal: Se está investigando su potencial como inhibidor de la proteasa del VIH-1.
Ciencia de Materiales: La estructura única del compuesto lo convierte en un candidato para el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Estudios Biológicos: Se están estudiando sus interacciones con diversos objetivos biológicos para comprender sus posibles efectos terapéuticos.
Mecanismo De Acción
El mecanismo por el cual este compuesto ejerce sus efectos implica su interacción con objetivos moleculares específicos. Por ejemplo, como inhibidor de la proteasa del VIH-1, compite con el sustrato natural de la enzima, evitando así la maduración de las partículas virales . Las vías implicadas incluyen la inhibición de la actividad proteasa, la cual es crucial para la replicación del virus.
Comparación Con Compuestos Similares
Compuestos similares incluyen otras estructuras tetracíclicas con átomos de azufre y nitrógeno. Algunos ejemplos son:
- N-[(9E)-8,10,17-Triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-9-ilideno]benzamida
- 13-(2-etoxifenil)-14-hexilsulfanil-17-tia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-ona
La singularidad de 13-(4-metilfenil)-14-metilsulfanil-17-tia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-ona reside en sus sustituyentes específicos y las propiedades químicas resultantes, que la diferencian de otros compuestos similares.
Propiedades
Fórmula molecular |
C22H18N2OS2 |
|---|---|
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
13-(4-methylphenyl)-14-methylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one |
InChI |
InChI=1S/C22H18N2OS2/c1-13-7-10-15(11-8-13)24-21(25)18-17-12-9-14-5-3-4-6-16(14)19(17)27-20(18)23-22(24)26-2/h3-8,10-11H,9,12H2,1-2H3 |
Clave InChI |
BEYMIDNVCRLSRF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SC)SC4=C3CCC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-pentyl-1,3,5-triazin-2-amine](/img/structure/B11652667.png)
![(5E)-1-(4-methoxyphenyl)-2-sulfanylidene-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-diazinane-4,6-dione](/img/structure/B11652670.png)
![3-chloro-N-[2-methyl-1-(2-methylbutanoyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylbenzamide](/img/structure/B11652679.png)
![methyl 4-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate](/img/structure/B11652682.png)
![N-{(4-butylanilino)[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B11652695.png)
![Ethyl 4-[(2-ethoxyphenyl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B11652705.png)

![(6Z)-6-{3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652718.png)
![4-methyl-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11652726.png)
![N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-10H-phenothiazine-10-carboxamide](/img/structure/B11652731.png)
![(6Z)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652738.png)
![4-methyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11652741.png)
![N-(4-fluorophenyl)-2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B11652746.png)

